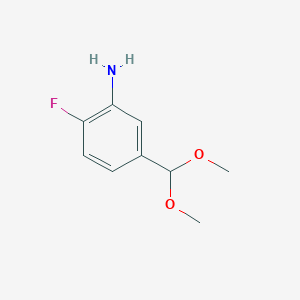

5-(Dimethoxymethyl)-2-fluoroaniline

Description

5-(Dimethoxymethyl)-2-fluoroaniline is a fluorinated aromatic amine characterized by a methoxymethyl group (-CH(OCH₃)₂) at the 5-position and a fluorine atom at the 2-position of the aniline ring. For example, 2-fluoroaniline is a common precursor in organic synthesis, used in functionalizing carbon nanotubes , synthesizing antitumor agents , and forming imine derivatives . The methoxymethyl group in related compounds, such as (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid (isolated from marine algae), demonstrates structural versatility in interacting with biological targets like carbonic anhydrase-II . The fluorine atom in such derivatives enhances electronic effects, influencing reactivity and binding interactions in medicinal chemistry .

Properties

IUPAC Name |

5-(dimethoxymethyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-12-9(13-2)6-3-4-7(10)8(11)5-6/h3-5,9H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCTYZRTKWWTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)F)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-fluoroaniline typically involves the introduction of the dimethoxymethyl group and the fluorine atom onto the aniline ring. One common method involves the reaction of 2-fluoroaniline with formaldehyde and methanol in the presence of an acid catalyst to form the dimethoxymethyl group. The reaction conditions often include:

Temperature: Room temperature to 60°C

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Solvent: Methanol or a mixture of methanol and water

Industrial Production Methods

Industrial production of 5-(Dimethoxymethyl)-2-fluoroaniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

5-(Dimethoxymethyl)-2-fluoroaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The dimethoxymethyl group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Fluoroaniline derivatives vary in substituent positions and functional groups, leading to distinct properties:

Key Observations :

- Substituent Position : The placement of fluorine and other groups significantly impacts electronic distribution. For instance, 5-nitro-2-fluoroaniline exhibits stronger hydrogen bonding than its isomer due to nitro group positioning .

- Functional Groups : Methoxymethyl (-CH(OCH₃)₂) and difluoromethoxy (-OCF₂H) groups increase steric bulk and modulate solubility, as seen in marine algal compounds and collision studies .

Spectroscopic and Crystallographic Differences

Biological Activity

5-(Dimethoxymethyl)-2-fluoroaniline is an organic compound with the molecular formula C10H12FNO2. Its unique structure, characterized by a dimethoxymethyl group and a fluorine atom on the aniline ring, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure significantly influences its biological activity. The presence of the dimethoxymethyl substituent enhances solubility, which may facilitate interactions with biological targets. The fluorine atom at the second position of the aniline ring can also affect reactivity and binding affinity to various biological molecules.

| Property | Details |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Structural Features | Dimethoxymethyl group, Fluorine at position 2 |

| Solubility | Enhanced due to dimethoxymethyl group |

Antimicrobial Activity

Preliminary studies indicate that 5-(Dimethoxymethyl)-2-fluoroaniline may exhibit antimicrobial properties . Research has shown that compounds with similar structural features often interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. While specific data on this compound's efficacy against various pathogens is limited, its structural analogs have demonstrated significant antimicrobial activity.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have been highlighted in recent research. A study indicated that compounds with similar structures effectively suppressed cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for related compounds were reported to be in the low micromolar range, suggesting that 5-(Dimethoxymethyl)-2-fluoroaniline could possess comparable activity.

Case Study: COX-2 Inhibition

In a comparative analysis of anti-inflammatory agents, compounds structurally related to 5-(Dimethoxymethyl)-2-fluoroaniline showed promising results:

| Compound | IC50 (μmol) | Standard Drug Comparison |

|---|---|---|

| 5-(Dimethoxymethyl)-2-fluoroaniline | TBD | Celecoxib (0.04 ± 0.01) |

| Compound A | 0.04 ± 0.09 | Celecoxib |

| Compound B | 0.04 ± 0.02 | Celecoxib |

The proposed mechanisms through which 5-(Dimethoxymethyl)-2-fluoroaniline exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.

- Interaction with Cell Membranes : The lipophilicity imparted by the dimethoxymethyl group may allow for better membrane penetration, enhancing antimicrobial effects.

- Binding Affinity to Biological Targets : The fluorine atom can enhance binding interactions with specific receptors or enzymes due to its electronegativity.

Conclusion and Future Directions

The biological activity of 5-(Dimethoxymethyl)-2-fluoroaniline presents a promising area for further research, particularly in medicinal chemistry applications targeting inflammation and microbial infections. Future studies should focus on:

- Detailed pharmacological evaluations to quantify antimicrobial efficacy.

- In vivo studies to assess safety and therapeutic potential.

- Exploration of structure-activity relationships (SAR) to optimize derivatives for enhanced biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.